molecular formula C13H11Cl2N5 B1384812 6-Chloro-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1040662-56-3

6-Chloro-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1384812
CAS No.: 1040662-56-3
M. Wt: 308.16 g/mol
InChI Key: WIQLJGBUKOZXKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound of significant interest in medicinal chemistry and oncology research, based on the established properties of its core structural class. The pyrazolo[3,4-d]pyrimidine scaffold is a well-regarded isostere of purine nucleotides, allowing it to act as a potent inhibitor of ATP-binding enzymes, particularly tyrosine kinases (TKs) . Tyrosine kinases, such as c-Src, are critically involved in signaling pathways that control cell proliferation, survival, and migration, and their dysregulation is a hallmark of numerous cancers . Consequently, derivatives based on this scaffold have demonstrated compelling antitumor activity across a range of cancer cell lines, including neuroblastoma, chronic myeloid leukemia (CML), glioblastoma, and prostate cancer . The specific substitution pattern on this molecule is designed to optimize interactions with the target kinase's binding site. The 4-aminoaryl moiety is a common feature in active compounds that interact with the ATP-binding site of TKs . This structural motif suggests the compound has high potential as a lead candidate for developing targeted cancer therapeutics. Its primary research value lies in the exploration of novel targeted therapy pathways and the development of new agents for high-risk cancers. Research into this compound family has shown that while they possess promising anticancer activity, they can face challenges with aqueous solubility, driving parallel investigations into advanced drug delivery systems. To overcome this, nano-formulations such as liposomes and albumin nanoparticles have been successfully employed for related pyrazolo[3,4-d]pyrimidines, enhancing their solubility, improving biodistribution, and maintaining efficacy against cancer cells in preclinical models . This compound is presented to the research community as a valuable tool for biochemical and cellular studies aimed at advancing the understanding and treatment of cancer. For Research Use Only. Not for human use.

Properties

IUPAC Name

6-chloro-N-(4-chloro-2-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N5/c1-7-5-8(14)3-4-10(7)17-11-9-6-16-20(2)12(9)19-13(15)18-11/h3-6H,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQLJGBUKOZXKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=C3C=NN(C3=NC(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 924904-11-0) is a member of the pyrazolo[3,4-d]pyrimidine family, which has gained attention for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry due to its structural features that enable various interactions with biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C13H11Cl2N5C_{13}H_{11}Cl_{2}N_{5}, with a molecular weight of 308.17 g/mol. Its structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds within this class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell survival and growth.

Case Study : A study demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as HeLa and MCF-7, indicating potent anticancer activity .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit various enzymes, particularly those involved in cancer and inflammatory pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation.

Research Findings :

  • Inhibition Profile : In vitro assays revealed that the compound inhibited CDK2 and CDK4 with IC50 values of 50 nM and 75 nM, respectively .
  • Selectivity : It demonstrated selectivity over other kinases, minimizing off-target effects, which is crucial for drug development.

Antimicrobial Activity

In addition to anticancer effects, pyrazolo[3,4-d]pyrimidines have exhibited antimicrobial properties. Studies indicated that this compound could inhibit bacterial growth, making it a candidate for further development in treating bacterial infections.

Toxicity and Safety Profile

Toxicity assessments are essential for evaluating the safety of new compounds. In animal studies, this compound showed no acute toxicity at doses up to 2000 mg/kg in mice . Furthermore, it did not exhibit significant cytochrome P450 inhibition, suggesting a favorable metabolic profile.

Summary of Biological Activity

Activity Type Mechanism/Target IC50 Values Notes
AnticancerCDK2/CDK4 inhibition50 nM / 75 nMEffective against HeLa and MCF-7 cells
Enzyme InhibitionSelective kinase inhibitionVariesMinimal off-target effects
AntimicrobialBacterial growth inhibitionNot specifiedPotential for treating infections
ToxicityAcute toxicity assessment>2000 mg/kgFavorable safety profile

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in the development of new therapeutic agents. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine can exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties.

Anticancer Research

Preliminary studies have demonstrated that compounds with similar structures to 6-Chloro-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine show promise as inhibitors of cancer cell proliferation. The mechanism often involves the inhibition of specific kinases involved in cancer cell signaling pathways.

Enzyme Inhibition Studies

Research has focused on the compound's ability to inhibit specific enzymes that are crucial for various biochemical pathways. For instance, its potential as a selective inhibitor of certain protein kinases has been investigated, which could lead to advancements in targeted cancer therapies.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal explored the antitumor activity of pyrazolo[3,4-d]pyrimidine derivatives. The research found that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, indicating a potential pathway for drug development .

Case Study 2: Kinase Inhibition

Another investigation focused on the inhibition of cyclin-dependent kinases (CDKs) by pyrazolo[3,4-d]pyrimidines. The study demonstrated that modifications to the pyrazolo structure could enhance selectivity and potency against CDK targets, suggesting that this compound might be optimized for similar applications .

Comparison with Similar Compounds

Table 1: Key Structural Variations Among Analogues

Compound Name Substituent on Amine Group Molecular Formula Molecular Weight Key Features
Target Compound 4-chloro-2-methylphenyl C₁₃H₁₁Cl₂N₅O* 324.17 Chlorine and methyl groups enhance lipophilicity and steric bulk .
6-Chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3,4-dimethylphenyl C₁₄H₁₄ClN₅ 287.75 Additional methyl groups increase steric hindrance .
6-chloro-3-ethyl-N-(4-fluorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (V) 4-fluorobenzyl C₁₅H₁₄ClFN₅ 320.76 Fluorine improves metabolic stability; benzyl group enhances π-π interactions .
N-[(4-chlorophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (6AY) 4-chlorobenzyl C₁₃H₁₂ClN₅ 281.72 Methylene bridge increases flexibility .
6-Chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-chloro-4-methoxyphenyl C₁₃H₁₁Cl₂N₅O 324.17 Methoxy group introduces electron-donating effects .

*Note: Molecular formula and weight inferred from .

Key Structural Insights :

  • Chlorine vs. Fluorine : Chlorine substituents (e.g., in the target compound) enhance lipophilicity and hydrophobic binding, while fluorine (e.g., in Compound V) improves metabolic stability and hydrogen bonding .
  • Substituent Position : The 4-chloro-2-methylphenyl group in the target compound balances steric bulk and electronic effects, whereas 3,4-dimethylphenyl () introduces greater steric hindrance.
  • Benzyl vs.

Comparison :

  • Chlorine and methyl groups in the target compound likely require tailored starting materials (e.g., 4-chloro-2-methylaniline) and optimized reaction conditions to avoid byproducts.

SAR Insights :

  • Chlorophenyl Groups : Enhance binding to hydrophobic pockets (e.g., in SARS-CoV-2 Mpro ).
  • Fluorobenzyl Groups : Improve target selectivity (e.g., phosphodiesterase inhibition in Compound V ).
  • Methoxy Substitutions : May reduce cytotoxicity while maintaining potency .

Physicochemical Properties

  • Solubility : Fluorinated derivatives (e.g., Compound V) may exhibit better aqueous solubility due to polar interactions .
  • Stability : Chlorine substituents resist metabolic oxidation, enhancing plasma half-life .

Preparation Methods

Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

The core heterocycle is typically synthesized via cyclization reactions involving chlorinated pyrimidine derivatives and hydrazine or related nucleophiles. An example includes:

  • Starting Material: 4,6-Dichloropyrimidine-5-carbaldehyde
  • Reaction: Cycloaddition with hydrazine monohydrate to form the pyrazolo[3,4-d]pyrimidine nucleus (as detailed in)
  • Notes: This method avoids unstable intermediates like allopurinol derivatives, favoring more stable synthetic routes.

Functionalization at the 4-Position

  • Introduction of the amino group: Through nucleophilic substitution using ammonia or amines, often facilitated by chlorination at the 4-position, followed by amination.
  • Chlorination at the 6-position: Achieved via chlorinating agents like phosphorus oxychloride (POCl₃), enabling subsequent substitution reactions.

Substituting the 6-Position with Chloromethyl Group

  • Reaction: Chloromethylation of the heterocycle using formaldehyde derivatives and hydrochloric acid or via direct chloromethylation reagents, as demonstrated in, to yield 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine .

Coupling with Aromatic Amines

  • Approach: Nucleophilic substitution of the chloromethyl group with 4-chloro-2-methylphenylamine or analogous aromatic amines, under basic conditions (e.g., potassium carbonate in polar aprotic solvents), yields the target compound.

Derivatization of Pre-formed Intermediates

Synthesis of 4-Chloro-6-(Chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • As per recent literature (), this intermediate can be synthesized via a two-step sequence from commercially available reagents:
    • Step 1: Saponification or chlorination of precursors such as 5-amino-1H-pyrazole-4-carbonitrile derivatives.
    • Step 2: Chloromethylation using formaldehyde and hydrochloric acid.

Coupling with Aromatic Amines

  • The chloromethylated heterocycle reacts with 4-chloro-2-methylphenylamine in the presence of bases like cesium carbonate (Cs₂CO₃) in solvents such as dichloromethane or acetonitrile, leading to the formation of the target compound via nucleophilic substitution.

Summary of Key Reaction Conditions and Data

Step Reagents Solvent Conditions Yield Reference
Cyclization to core Hydrazine hydrate Ethanol Reflux Moderate
Chlorination at 4-position POCl₃ - Room temp to reflux High
Chloromethylation Formaldehyde, HCl Dichloromethane Reflux Moderate to high
Aromatic amine coupling Aromatic amine, Cs₂CO₃ CH₂Cl₂ Room temp Variable

Research Findings and Data Tables

a. Synthesis of Core Heterocycle

Method Starting Material Key Reagents Outcome Reference
Cycloaddition 4,6-Dichloropyrimidine-5-carbaldehyde Hydrazine monohydrate Pyrazolo[3,4-d]pyrimidine core

b. Chloromethylation and Functionalization

Method Reagents Conditions Product Yield Reference
Chloromethylation Formaldehyde, HCl Reflux 4-Chloro-6-(chloromethyl) derivative 70-85%

c. Coupling with Aromatic Amine

Method Reagents Conditions Product Yield Reference
Nucleophilic substitution Aromatic amine, Cs₂CO₃ CH₂Cl₂, RT Target compound 60-75%

Notes on Scalability and Stability

  • The synthesis route involving cyclization from chlorinated pyrimidines is scalable and avoids unstable intermediates like allopurinol derivatives.
  • Chloromethylation provides a versatile handle for subsequent substitution, enabling structural diversification.
  • The key to high yields and purity is controlling reaction conditions, particularly temperature and reagent equivalents.

Q & A

Q. What are the common synthetic routes for 6-chloro-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

The synthesis typically involves nucleophilic substitution and condensation reactions. For example:

  • Step 1 : Reacting 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine in a polar solvent (e.g., ethanol or acetonitrile) under reflux to introduce the amine group at the 4-position .
  • Step 2 : Coupling with 4-chloro-2-methylaniline via Buchwald-Hartwig amination or Ullmann-type reactions, using catalysts like Pd(OAc)₂ and ligands such as Xantphos in toluene at elevated temperatures (~110°C) .
  • Purification : Recrystallization from acetonitrile or ethanol yields the final product.

Key Reagents and Conditions

Reagent/ConditionRoleReference
MethylamineNucleophile for substitution
Pd(OAc)₂/XantphosCatalyst for C–N coupling
AcetonitrileSolvent for recrystallization

Q. How is the structural integrity of this compound confirmed post-synthesis?

A combination of spectroscopic and analytical methods is used:

  • 1H/13C NMR : Identifies substitution patterns (e.g., methyl groups at N1 and C6, chloro substituents) .
  • IR Spectroscopy : Confirms N–H stretches (3100–3300 cm⁻¹) and C–Cl bonds (750–800 cm⁻¹) .
  • X-ray Crystallography : Resolves crystal packing and dihedral angles between aromatic rings, critical for understanding steric effects .
  • HRMS : Validates molecular weight (e.g., m/z 351.08 for [M+H]⁺) .

Advanced Research Questions

Q. What strategies optimize regioselectivity in nucleophilic substitution reactions involving pyrazolo[3,4-d]pyrimidine derivatives?

Regioselectivity is influenced by:

  • Steric Effects : Bulky substituents at N1 (e.g., methyl) direct nucleophiles to the 4-position due to reduced steric hindrance .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl at C6) activate the 4-position for substitution .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity at the 4-position by stabilizing transition states .

Case Study : Substitution of 4-chloro-6-(chloromethyl)-1-methylpyrazolo[3,4-d]pyrimidine with methylamine in ethanol selectively yields the 4-amine product (98% purity) due to steric shielding at C6 .

Q. How can computational methods predict reaction pathways for novel derivatives?

Quantum mechanical calculations (e.g., DFT) and molecular docking are employed:

  • Reaction Path Search : Identifies intermediates and transition states for C–N coupling reactions, reducing trial-and-error experimentation .
  • Docking Studies : Predicts binding affinities to biological targets (e.g., kinases) by simulating interactions between the pyrimidine core and active sites .
  • Machine Learning : Analyzes historical reaction data to recommend optimal conditions (e.g., catalyst, temperature) for new syntheses .

Q. What contradictions exist in spectral data interpretation for this compound class?

Discrepancies often arise in:

  • NMR Assignments : Overlapping signals for aromatic protons (e.g., 7.0–8.5 ppm) may require 2D techniques (HSQC, HMBC) for resolution .
  • X-ray vs. Computational Geometry : Disparities in dihedral angles (e.g., 12.8° experimentally vs. 10.5° computationally) highlight solvent packing effects .

Application-Oriented Questions

Q. What methodologies assess the biological activity of this compound?

  • In Vitro Assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) using MTT assays .
  • Kinase Inhibition Profiling : Uses fluorescence-based assays to evaluate selectivity for kinases like EGFR or VEGFR2 .
  • ADMET Studies : Predictive models assess solubility, metabolic stability, and toxicity via HPLC and microsomal incubation .

Q. How are graphene-based electrochemical sensors utilized in detecting this compound?

  • Sensor Fabrication : Graphene oxide (GO) nanosheets are functionalized with antibodies specific to the pyrazolo[3,4-d]pyrimidine core .
  • Detection : Electrochemical impedance spectroscopy (EIS) quantifies binding events, achieving detection limits as low as 0.1 nM in serum .

Data Contradiction Analysis

Q. How to resolve conflicting yields in published synthetic protocols?

Variations arise from:

  • Catalyst Loading : Pd(OAc)₂ at 5 mol% vs. 10 mol% alters yields by 15–20% .
  • Reaction Time : Extended durations (>24 hrs) may degrade sensitive intermediates, reducing yields . Recommendation : Design a response surface methodology (RSM) experiment to optimize parameters .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-Chloro-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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